molecular formula C4H5N3S B095879 6-methyl-2H-1,2,4-triazine-5-thione CAS No. 15969-18-3

6-methyl-2H-1,2,4-triazine-5-thione

Cat. No. B095879
CAS RN: 15969-18-3
M. Wt: 127.17 g/mol
InChI Key: WZZUAQNAZPEEII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-2H-1,2,4-triazine-5-thione, also known as metribuzin, is a herbicide that is widely used in agriculture to control weeds in crops like soybeans, potatoes, and sugarcane. It was first introduced in the 1960s and has since become one of the most commonly used herbicides in the world.

Mechanism Of Action

Metribuzin works by inhibiting photosynthesis in plants, specifically by blocking the electron transport chain in chloroplasts. This leads to a buildup of reactive oxygen species, which ultimately causes cell death. The herbicide is effective against a wide range of weeds, including annual grasses and broadleaf weeds, making it a valuable tool for farmers.

Biochemical And Physiological Effects

While 6-methyl-2H-1,2,4-triazine-5-thione is highly effective as a herbicide, it can also have negative effects on non-target organisms. Studies have shown that exposure to 6-methyl-2H-1,2,4-triazine-5-thione can lead to oxidative stress and damage to DNA in animals like fish and mammals. It can also have negative effects on soil microorganisms, which can impact soil health and crop productivity.

Advantages And Limitations For Lab Experiments

Metribuzin is a useful tool for researchers studying plant physiology and biochemistry, as it allows for the selective inhibition of photosynthesis. However, its use in laboratory experiments is limited by its potential toxicity to non-target organisms and the need for careful handling to avoid contamination. Researchers must also be aware of the potential for 6-methyl-2H-1,2,4-triazine-5-thione to interact with other chemicals or compounds in their experiments.

Future Directions

There are several areas of research where 6-methyl-2H-1,2,4-triazine-5-thione could be further explored. One potential direction is the development of new herbicides based on the structure of 6-methyl-2H-1,2,4-triazine-5-thione, with improved selectivity and reduced environmental impact. Additionally, further research is needed to understand the mechanisms of 6-methyl-2H-1,2,4-triazine-5-thione toxicity in non-target organisms and to develop strategies for minimizing its impact on the environment. Finally, research into the potential pharmaceutical applications of 6-methyl-2H-1,2,4-triazine-5-thione and related compounds could lead to the development of new drugs for a range of diseases.

Synthesis Methods

Metribuzin can be synthesized through a series of chemical reactions, starting with the reaction of 2-amino-4-methylsulfonylbenzoic acid with thionyl chloride to form 2-chloro-4-methylsulfonylbenzoic acid. This compound is then reacted with hydrazine hydrate to form 6-methyl-2H-1,2,4-triazine-5-thione. The synthesis process is relatively simple and can be carried out on a large scale, making 6-methyl-2H-1,2,4-triazine-5-thione an affordable herbicide for farmers.

Scientific Research Applications

Metribuzin has been extensively studied for its herbicidal properties, but it also has potential applications in other areas of research. For example, it has been shown to have antimicrobial activity against certain bacteria and fungi, making it a potential candidate for use in the development of new antibiotics. Additionally, research has shown that 6-methyl-2H-1,2,4-triazine-5-thione can be used to synthesize other compounds with potential pharmaceutical applications.

properties

CAS RN

15969-18-3

Product Name

6-methyl-2H-1,2,4-triazine-5-thione

Molecular Formula

C4H5N3S

Molecular Weight

127.17 g/mol

IUPAC Name

6-methyl-2H-1,2,4-triazine-5-thione

InChI

InChI=1S/C4H5N3S/c1-3-4(8)5-2-6-7-3/h2H,1H3,(H,5,6,8)

InChI Key

WZZUAQNAZPEEII-UHFFFAOYSA-N

SMILES

CC1=NNC=NC1=S

Canonical SMILES

CC1=NNC=NC1=S

synonyms

1,2,4-Triazine-5(2H)-thione,6-methyl-(9CI)

Origin of Product

United States

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